[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C12H16ClNO2S . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methanesulfonyl chloride group attached to a phenyl ring substituted with a piperidine moiety. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride typically involves the reaction of 4-(Piperidin-1-yl)phenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Piperidin-1-yl)phenylmethanol+Methanesulfonyl chloride→[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as .
Oxidation: Oxidative reactions can convert the piperidine ring to piperidinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in the presence of a base.
Reduction: or .
Oxidation: or .
Major Products Formed:
Sulfonamides: Formed via nucleophilic substitution.
Piperidinone Derivatives: Formed via oxidation of the piperidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Enzyme Inhibition: Potential use in the development of enzyme inhibitors due to its reactive sulfonyl chloride group.
Medicine:
Drug Development: Investigated for its potential in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
- 4-(Piperidin-1-yl)phenylmethanol
- 4-(Piperidin-1-yl)benzenesulfonyl chloride
- 4-(Piperidin-1-yl)phenylacetic acid
Comparison:
- Reactivity: [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride is more reactive due to the presence of the sulfonyl chloride group, which is a strong electrophile.
- Applications: While similar compounds may be used in organic synthesis, the specific reactivity of the sulfonyl chloride group makes this compound particularly useful in the formation of sulfonamide bonds.
- Uniqueness: The combination of the piperidine ring and the sulfonyl chloride group provides a unique reactivity profile that is not commonly found in other compounds .
Eigenschaften
Molekularformel |
C12H16ClNO2S |
---|---|
Molekulargewicht |
273.78 g/mol |
IUPAC-Name |
(4-piperidin-1-ylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO2S/c13-17(15,16)10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
InChI-Schlüssel |
JYVODJJWQQXLNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.